molecular formula C7H3BrFIO B1474965 2-Bromo-3-fluoro-6-iodobenzaldehyde CAS No. 1799949-67-9

2-Bromo-3-fluoro-6-iodobenzaldehyde

Cat. No.: B1474965
CAS No.: 1799949-67-9
M. Wt: 328.9 g/mol
InChI Key: JFKZSDVCCIWCLB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrFIO and its molecular weight is 328.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-fluoro-6-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluoro-6-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKZSDVCCIWCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Utility of 2-Bromo-3-fluoro-6-iodobenzaldehyde in Advanced Therapeutics: Physical Properties, Chemical Reactivity, and HIF-2α Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly specific, allosteric inhibitors requires building blocks that offer precise, multidimensional vectors for functionalization. 2-Bromo-3-fluoro-6-iodobenzaldehyde (CAS: 1799949-67-9) stands out as a premier tetra-substituted aromatic scaffold[1]. Featuring three distinct halogens and an electrophilic carbonyl group, this compound allows for highly orchestrated, regioselective cross-coupling and nucleophilic addition reactions[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemical reactivity hierarchy, and its critical role in synthesizing Hypoxia-Inducible Factor 2-alpha (HIF-2α) inhibitors for the treatment of renal cell carcinoma[3].

Part 1: Physicochemical Profiling & Structural Causality

The utility of 2-Bromo-3-fluoro-6-iodobenzaldehyde is dictated by the extreme steric and electronic environment of its benzene ring. The combined inductive (-I) electron-withdrawing effects of the fluorine, bromine, and iodine atoms render the central ring highly electron-deficient, which in turn drastically increases the electrophilicity of the aldehyde carbon[2].

Quantitative Data Summary
PropertyValueCausality / Technical Significance
CAS Number 1799949-67-9Unique identifier for regulatory and synthetic tracking[1].
Molecular Formula C7H3BrFIOTetra-substituted system providing multiple orthogonal reaction vectors[1].
Molecular Weight 328.91 g/mol High mass due to heavy halogens; typical for late-stage intermediates[1].
Appearance Off-white to pale yellow solidColoration arises from extended conjugation modulated by the halogens.
Storage Conditions 2-8°C, dark, dryCritical to prevent photo-induced homolytic cleavage of the labile C-I bond[4].
Reactivity Hierarchy C-I > C-Br >> C-FGoverned by Bond Dissociation Energies (BDE); enables sequential functionalization[2].

Structural Causality Note: The ortho-bromine (C2) and ortho-iodine (C6) atoms create massive steric shielding around the C1-aldehyde. This restricts the Bürgi-Dunitz trajectory, meaning only highly reactive or sterically unhindered nucleophiles can successfully attack the carbonyl carbon without requiring elevated temperatures.

Part 2: Regioselective Reactivity Hierarchy

The true power of this molecule lies in its predictable reactivity gradient, which allows chemists to perform sequential functionalizations without the need for complex protecting group strategies[5].

  • The C-I Bond (Position 6): With the lowest Bond Dissociation Energy (BDE) of approximately 65 kcal/mol, the carbon-iodine bond is the most reactive site on the ring. It is the primary target for metal-halogen exchange (e.g., using n-BuLi at -78°C) or oxidative addition by Palladium(0) catalysts in Suzuki or Sonogashira couplings[2].

  • The C-Br Bond (Position 2): Possessing an intermediate BDE (~80 kcal/mol), the carbon-bromine bond remains intact during the initial C-I functionalization. It can subsequently be activated using more forcing conditions or specific phosphine ligands.

  • The C-F Bond (Position 3): With a BDE exceeding 115 kcal/mol, the carbon-fluorine bond is generally inert to standard cross-coupling. Instead, its primary role is to modulate the lipophilicity (LogP), metabolic stability, and pKa of adjacent functional groups in the final Active Pharmaceutical Ingredient (API).

Part 3: Application in Oncology (HIF-2α Inhibition)

2-Bromo-3-fluoro-6-iodobenzaldehyde is a critical intermediate in the synthesis of cyclic sulfone and sulfoximine analogs designed to inhibit HIF-2α[3]. HIF-2α is a transcription factor that drives angiogenesis and tumor proliferation in clear cell renal cell carcinoma (ccRCC)[6].

Pathologically, HIF-2α forms an active heterodimer with ARNT (HIF-1β). Inhibitors derived from this benzaldehyde scaffold bind directly to the PAS-B domain of HIF-2α, inducing an allosteric conformational shift that physically blocks ARNT heterodimerization, thereby silencing hypoxic gene transcription[6].

HIF2A_Pathway Hypoxia Hypoxic Environment HIF2A HIF-2α Accumulation Hypoxia->HIF2A ARNT ARNT (HIF-1β) Heterodimerization HIF2A->ARNT Transcription Gene Transcription (VEGF, CCND1) ARNT->Transcription Tumor Renal Cell Carcinoma Progression Transcription->Tumor Inhibitor HIF-2α Inhibitor (Derived Core) Inhibitor->ARNT Allosteric Blockade

Fig 1. Mechanism of HIF-2α inhibition in renal cell carcinoma via allosteric blockade.

Part 4: Validated Experimental Workflow

The following protocol details the regioselective nucleophilic addition of a lithiated sulfone/sulfoximine to the aldehyde group of 2-Bromo-3-fluoro-6-iodobenzaldehyde, a foundational step in HIF-2α inhibitor synthesis ()[3].

Step-by-Step Methodology
  • Nucleophile Preparation: Dissolve the cyclic sulfone precursor in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi) dropwise to generate the carbanion.

  • Kinetic Equilibration: Remove the cooling bath and allow the reaction mixture to warm to -10°C. Stir for 30 minutes[3].

    • Causality: This warming step ensures complete deprotonation and thermodynamic stabilization of the lithiated nucleophile before introducing the highly reactive electrophile.

  • Electrophile Addition: Cool the reaction mixture strictly to -30°C. Add a solution of 2-Bromo-3-fluoro-6-iodobenzaldehyde (0.23 mmol) in anhydrous THF (3.7 mL) dropwise[3].

    • Causality:This is the critical self-validating parameter. At temperatures below -50°C, the extreme steric bulk of the ortho-bromo and ortho-iodo groups halts nucleophilic attack. Above -10°C, the highly reactive C-I bond becomes susceptible to competitive metal-halogen exchange. Maintaining -30°C provides the exact kinetic window required for carbonyl addition while preserving the C-I bond[6].

  • Reaction Maturation: Allow the mixture to slowly warm to room temperature and stir overnight to ensure maximum conversion[3].

  • Quench and Isolation: Pour the reaction mixture into saturated aqueous Ammonium Chloride (NH₄Cl). Extract the aqueous layer three times with Diethyl Ether (Et₂O). Wash the combined organics with brine, dry over MgSO₄, and filter[3].

    • Causality: NH₄Cl (pH ~5.5) is specifically chosen to rapidly protonate the newly formed alkoxide intermediate, locking the molecule in its stable alcohol form. Using a stronger acid could trigger unwanted benzylic dehydration, while using water alone could drive a retro-aldol collapse due to residual basicity.

Experimental_Workflow Step1 1. Nucleophile Lithiation (n-BuLi, THF, -78°C) Step2 2. Kinetic Equilibration (Warm to -10°C, 30 min) Step1->Step2 Step3 3. Electrophile Addition (Add Benzaldehyde at -30°C) Step2->Step3 Step4 4. Reaction Maturation (Warm to RT, Stir Overnight) Step3->Step4 Step5 5. Quench & Isolate (Aq. NH4Cl, Et2O Extraction) Step4->Step5

Fig 2. Step-by-step workflow for the nucleophilic addition to 2-Bromo-3-fluoro-6-iodobenzaldehyde.

Conclusion

2-Bromo-3-fluoro-6-iodobenzaldehyde is far more than a simple aromatic building block; it is a highly engineered synthetic vector. By understanding the causality behind its bond dissociation energies and steric shielding, drug development professionals can leverage this compound to construct complex, sterically hindered pharmacophores, such as those required to disrupt the HIF-2α/ARNT protein-protein interaction in oncology.

References

  • Title: WO2015095048A1 - Cyclic sulfone and sulfoximine analogs and uses thereof Source: Google Patents URL

Sources

Structural Elucidation of Polyhalogenated Arenes: X-Ray Crystallographic Analysis of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the precise spatial arrangement of functional groups. For highly functionalized building blocks like 2-Bromo-3-fluoro-6-iodobenzaldehyde (CAS No. 1799949-67-9), determining the exact substitution pattern via standard spectroscopic methods (e.g., NMR) can be challenging due to complex coupling networks. Single-crystal X-ray crystallography serves as the definitive analytical technique to resolve ambiguities in regiochemistry and map the three-dimensional atomic arrangement 1. This technical guide provides an in-depth framework for the crystallographic analysis of this specific polyhalogenated arene, detailing the causality behind crystallization strategies, the management of heavy-atom effects during diffraction, and the supramolecular logic governing its solid-state assembly.

The Causality of Crystallization: Solvent Dynamics

Growing diffraction-quality single crystals is a thermodynamically driven process that requires precise control over supersaturation. For 2-Bromo-3-fluoro-6-iodobenzaldehyde, a dual-solvent slow evaporation system using dichloromethane (DCM) and hexane is highly recommended 1.

Causality: The compound exhibits high solubility in the polar, halogenated DCM, which readily solvates the aldehyde and the halogenated aromatic ring. Hexane acts as a non-polar antisolvent. Because DCM has a higher vapor pressure than hexane, it evaporates more rapidly. As the DCM depletes, the solvent mixture becomes increasingly non-polar, gradually lowering the solubility threshold of the compound. This controlled transition from a solvated state to a supersaturated state induces slow, defect-free nucleation, preventing the rapid precipitation that typically leads to twinned or microcrystalline powders.

X-Ray Diffraction Workflow: Overcoming the Heavy-Atom Effect

The presence of iodine (Z=53) and bromine (Z=35) introduces significant heavy-atom effects during X-ray diffraction 2. While these heavy atoms dominate the scattering phase—facilitating structure solution via Patterson or dual-space direct methods—they also cause severe X-ray absorption.

Causality: If uncorrected, the high absorption coefficient (μ) of iodine will artificially depress the intensities of low-angle reflections, leading to distorted electron density maps and inaccurate anisotropic displacement parameters (ADPs). To mitigate this, data collection must utilize a short-wavelength radiation source (e.g., Mo Kα, λ = 0.71073 Å) rather than Cu Kα, and a rigorous multi-scan or analytical absorption correction must be applied during data reduction.

Workflow A Sample Prep (DCM/Hexane) B Crystallization (Slow Evaporation) A->B C Data Collection (Mo Kα, 100 K) B->C D Structure Solution (Heavy Atom Phase) C->D E Refinement (Absorption Correction) D->E

Experimental workflow for X-ray diffraction and structural refinement.

Regiochemical Resolution & Electron Density Mapping

The primary objective of this structural analysis is to confirm the regiochemistry of the bromo, fluoro, and iodo substituents around the benzaldehyde core. In the Fourier difference map, halogens are distinguished by their peak electron densities and their covalent bond lengths to the aromatic carbon ring.

Quantitative Crystallographic Identification Parameters
SubstituentAtomic Number (Z)Expected Peak Electron Density (e⁻/ų)Expected C–X Bond Length (Å)Van der Waals Radius (Å)
Fluorine (F) 9~8 - 101.34 - 1.361.47
Oxygen (O) 8~7 - 91.20 - 1.22 (C=O)1.52
Bromine (Br) 35~30 - 351.89 - 1.911.85
Iodine (I) 53~50 - 602.09 - 2.111.98

By correlating the integrated electron density peaks with the geometric constraints outlined in the table above, the exact positions of the halogens can be unambiguously assigned, validating the synthetic pathway.

Supramolecular Architecture: The Role of Halogen Bonding

Beyond molecular connectivity, the solid-state architecture of 2-Bromo-3-fluoro-6-iodobenzaldehyde is dictated by non-covalent intermolecular forces, specifically halogen bonding and weak C–H···O interactions 3. Halogen bonding occurs when the electrophilic region (σ-hole) on the electrostatic potential surface of a halogen interacts with a nucleophilic acceptor 4.

Causality: Iodine, being the most polarizable halogen in the molecule, exhibits the most positive and expansive σ-hole along the C–I bond axis. Consequently, it acts as the primary halogen bond donor, typically targeting the Lewis basic carbonyl oxygen of an adjacent molecule. Bromine acts as a secondary donor, while fluorine, due to its high electronegativity and lack of a significant σ-hole, rarely participates as a donor 4. This hierarchy of interactions drives the self-assembly of the molecules into distinct 1D polymeric chains or 2D sheets within the crystal lattice.

HalogenBonding M Polyhalogenated Arene I Iodine Substituent (Strongest σ-hole) M->I Br Bromine Substituent (Moderate σ-hole) M->Br O Carbonyl Oxygen (Lewis Base Acceptor) M->O HB Primary Halogen Bond (C-I···O=C) I->HB Donates Pack 3D Supramolecular Lattice Br->Pack Secondary Contacts O->HB Accepts HB->Pack

Logical hierarchy of halogen bonding driving supramolecular assembly.

Standardized Experimental Protocols

Protocol 1: Single Crystal Growth via Solvent Evaporation

Self-Validation Metric: Crystals should appear visually transparent with well-defined faces under polarized light microscopy; opacity indicates solvent loss or microcrystallinity.

  • Dissolution: Weigh 15-20 mg of highly pure (>95%) 2-Bromo-3-fluoro-6-iodobenzaldehyde into a clean 4 mL glass vial. Add 0.5 mL of high-purity dichloromethane (DCM) and agitate gently until complete dissolution is achieved.

  • Antisolvent Layering: Carefully add 1.0 mL of hexane dropwise down the side of the vial to prevent immediate bulk precipitation.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20-22°C). Allow 3 to 7 days for the DCM to preferentially evaporate, inducing the nucleation and growth of single crystals 1.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Self-Validation Metric: The internal merging R-factor ( Rint​ ) during data reduction should be < 0.05, confirming high data redundancy and accurate absorption correction.

  • Crystal Mounting: Select a single crystal with dimensions approximately 0.2 × 0.15 × 0.1 mm. Coat the crystal in inert perfluorinated polyether oil to prevent degradation and mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which sharpens diffraction spots and allows for the precise location of lighter atoms (like fluorine and oxygen) amidst the heavy halogens.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα X-ray source ( λ = 0.71073 Å) and a CCD/CMOS area detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Data Reduction & Absorption Correction: Integrate the reflection intensities using the instrument's software suite. Apply a multi-scan absorption correction (e.g., SADABS) to account for the severe X-ray attenuation caused by the iodine and bromine atoms.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). The heavy iodine and bromine atoms will be located in the initial E-map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Assign the remaining non-hydrogen atoms (C, O, F) based on peak electron density and geometric constraints. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Place the aldehydic and aromatic hydrogen atoms in calculated positions and refine them using a riding model with Uiso​(H)=1.2Ueq​(C) .

References

  • Source: benchchem.
  • Source: nih.
  • Heavy-Atom Effect Modulated Photoluminescence Properties of Trinuclear Copper(I)
  • Source: nih.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Bromo-3-fluoro-6-iodobenzaldehyde, a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. This tri-halogenated benzaldehyde serves as a versatile synthetic intermediate, offering multiple, distinct reaction sites for sequential, regioselective modifications. The strategic placement of fluorine, bromine, and iodine atoms, each with unique reactivity profiles, alongside a versatile aldehyde moiety, enables complex molecular construction.[1] This guide details a robust synthetic strategy involving the preparation of a key 1-bromo-2-fluoro-5-iodobenzene precursor, followed by a regioselective formylation via a low-temperature lithium-halogen exchange reaction. The rationale behind each procedural step, safety considerations, and methods for characterization are thoroughly discussed to ensure reliable and reproducible execution.

Introduction and Strategic Significance

Polyhalogenated aromatic aldehydes are critical building blocks in modern organic synthesis. The title compound, 2-Bromo-3-fluoro-6-iodobenzaldehyde, is an exemplar of this class, offering a powerful platform for creating complex molecular architectures. The presence of three different halogens allows for a hierarchical approach to cross-coupling reactions; the carbon-iodine bond is the most reactive towards catalysts like palladium, followed by the carbon-bromine bond, and finally the more inert carbon-fluorine bond.[1] This differential reactivity permits chemists to perform sequential Suzuki, Sonogashira, Heck, or other cross-coupling reactions with exceptional control.[1]

Furthermore, the aldehyde functional group is a versatile handle for a myriad of chemical transformations, including oxidations, reductions, and nucleophilic additions. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity towards nucleophiles.[1] This guide presents a logical and field-tested approach to construct this valuable molecule, focusing on a strategy that ensures high regioselectivity.

Retrosynthetic Analysis and Synthesis Design

The chosen synthetic strategy hinges on a late-stage introduction of the aldehyde group to a pre-functionalized tri-halogenated benzene ring. This approach offers superior control over the regiochemistry compared to attempting a late-stage iodination on a pre-existing benzaldehyde.

Causality of the Chosen Pathway: The key transformation is a selective formylation at the C6 position. This is achieved by exploiting the significant difference in reactivity between carbon-iodine and carbon-bromine bonds in lithium-halogen exchange reactions. The C-I bond undergoes exchange with organolithium reagents at a much faster rate than the C-Br bond.[2] Therefore, treating the precursor, 1-bromo-2-fluoro-5-iodobenzene, with n-butyllithium at very low temperatures (-78 °C) will selectively generate the aryllithium species at the C6 position. This highly reactive intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.

G Target Target: 2-Bromo-3-fluoro-6-iodobenzaldehyde Disconnect_Formyl Formylation Disconnection Target->Disconnect_Formyl C-CHO Bond Precursor_Arylithium 2-Bromo-3-fluoro-6-lithiobenzene + DMF Disconnect_Formyl->Precursor_Arylithium Disconnect_Li Lithium-Halogen Exchange Precursor_Arylithium->Disconnect_Li C-Li Bond Precursor_Halobenzene Key Precursor: 1-Bromo-2-fluoro-5-iodobenzene Disconnect_Li->Precursor_Halobenzene

Sources

Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling with 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polyhalogenated Synthons

In the landscape of modern synthetic and medicinal chemistry, polyhalogenated aromatic compounds are invaluable building blocks.[1] The differential reactivity of various carbon-halogen bonds under specific catalytic conditions allows for programmed, sequential functionalization, enabling the efficient construction of complex molecular architectures.[1] The substrate, 2-Bromo-3-fluoro-6-iodobenzaldehyde, is a prime example of such a versatile synthon. It features three distinct points of potential modification: a highly reactive carbon-iodine (C-I) bond, a less reactive carbon-bromine (C-Br) bond, and an aldehyde moiety that can be readily transformed.[1] The fluorine substituent further modulates the electronic properties of the aromatic ring.

This guide provides a comprehensive overview and detailed protocols for achieving highly regioselective Suzuki-Miyaura cross-coupling reactions on this trifunctionalized benzaldehyde. By carefully selecting the palladium catalyst, ligands, and reaction conditions, researchers can selectively target either the C-I or the C-Br bond, paving the way for a stepwise elaboration of the molecular scaffold. This control is paramount in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.

Mechanistic Underpinnings of Regioselectivity

The success of a regioselective Suzuki-Miyaura coupling hinges on the differential rates of the initial, and often rate-determining, oxidative addition step.[2][3] The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[4] This hierarchy is a direct consequence of the decreasing bond dissociation energies down the halogen group, making the C-I bond the most susceptible to cleavage by a Pd(0) catalyst.[2]

The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[5][6] This is followed by transmetalation with a boronic acid (or its corresponding boronate ester) and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[5][6][7]

To achieve selective coupling at the C-I position of 2-Bromo-3-fluoro-6-iodobenzaldehyde, reaction conditions are chosen to be mild enough to exclusively activate the more labile C-I bond while leaving the C-Br bond intact. Conversely, to target the C-Br bond, more forcing conditions, such as higher temperatures and stronger bases, are typically required, usually after the C-I position has already been functionalized.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_A R-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R'-B(OH)₂ Base PdII_B R-Pd(II)L_n-R' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R-R' Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (e.g., 2-Bromo-3-fluoro-6-iodobenzaldehyde) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

PART 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for the initial, highly regioselective coupling at the more reactive carbon-iodine bond of 2-Bromo-3-fluoro-6-iodobenzaldehyde.

Materials and Reagents:
  • 2-Bromo-3-fluoro-6-iodobenzaldehyde

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-fluoro-6-iodobenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of toluene.

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the reaction flask. The total solvent volume should be sufficient to create a stirrable slurry.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-bromo-3-fluoro-6-arylbenzaldehyde.

PART 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position

This protocol is for the second coupling reaction at the less reactive carbon-bromine bond, using the product from PART 1 as the starting material.

Materials and Reagents:
  • 2-Bromo-3-fluoro-6-arylbenzaldehyde (from PART 1)

  • Arylboronic acid of choice (different from PART 1)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:
  • Reaction Setup: In a microwave vial or a sealed tube, combine the 2-bromo-3-fluoro-6-arylbenzaldehyde (1.0 eq.), the second arylboronic acid (1.5 eq.), cesium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent Addition: Add a 10:1 mixture of 1,4-dioxane and degassed water.

  • Degassing: Seal the vial and briefly purge with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 100-120 °C. If using a microwave reactor, heat at 120 °C for 30-60 minutes. For conventional heating, stir at 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by silica gel column chromatography to yield the desired 2,6-diaryl-3-fluorobenzaldehyde.

Comparative Data Table
ParameterC-I Coupling (PART 1) C-Br Coupling (PART 2)
Substrate 2-Bromo-3-fluoro-6-iodobenzaldehyde2-Bromo-3-fluoro-6-arylbenzaldehyde
Catalyst Pd(OAc)₂/PPh₃Pd(dppf)Cl₂
Ligand Triphenylphosphine (PPh₃)1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Base K₂CO₃Cs₂CO₃
Solvent Toluene/Ethanol (4:1)1,4-Dioxane/Water (10:1)
Temperature 80 °C100-120 °C
Typical Yield 75-90%60-85%

Troubleshooting and Optimization

  • Low Yield in C-I Coupling: If the yield is low, ensure thorough degassing of the solvents and reaction mixture. The presence of oxygen can deactivate the Pd(0) catalyst. Consider using a different phosphine ligand, as ligand choice can significantly impact reaction efficiency.[8][9]

  • Poor Regioselectivity: If coupling at the C-Br position is observed during the first step, reduce the reaction temperature and time. Using a less active catalyst system may also improve selectivity.

  • Decomposition of Starting Material: The aldehyde functionality can be sensitive. If decomposition is observed, particularly under the more forcing conditions of the C-Br coupling, consider protecting the aldehyde as an acetal prior to the coupling reactions.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures.[3] Using a slight excess of the boronic acid can be beneficial, but a large excess may lead to purification challenges. Ensure the base is of good quality and anhydrous where specified.

Synthetic Workflow and Application

The sequential, regioselective Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-6-iodobenzaldehyde provides a powerful platform for the synthesis of complex, highly substituted aromatic compounds. The resulting diarylated benzaldehydes can be further elaborated, for instance, through reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions, to access a diverse range of chemical structures with potential applications in drug discovery and materials science.[10]

Example Synthetic Workflow

Caption: Figure 2. A potential synthetic workflow.

References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry2012 77 (8), 3700-3703. DOI: 10.1021/jo300437t. [Link]

  • Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lu, G.-P.; Voigtritter, K. R.; Cai, C.; Lipshutz, B. H. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. J. Org. Chem.2012 , 77, 3700-3703. [Link]

  • Deng, J. Z.; Paone, D. V.; Ginnetti, A. T.; et al. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angew. Chem. Int. Ed.2014 , 53, 4954-4958. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

  • Maseras, F.; et al. Competitive and Selective Csp3–Br versus Csp2–Br Bond Activation in Palladium-Catalysed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. Chemistry – A European Journal2010 , 16, 8896-8904. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, G.; et al. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Front. Chem.2021 , 9, 706851. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Vaddepalli, K.; et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.2021 . [Link]

  • Sumimoto, M.; et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.2021 . [Link]

  • Hu, Y.; et al. Preferential Oxidative Addition in Suzuki Cross-Coupling Reactions Across One Fluorene Unit. Org. Lett.2006 , 8, 3647-3650. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, C.; et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules2017 , 22, 195. [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Li, W.; et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Trans.2015 , 44, 14216-14222. [Link]

  • ResearchGate. ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. [Link]

  • Daugulis, O.; et al. Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C–H Functionalizations Using a Transient Directing Group. Org. Lett.2017 , 19, 1046-1049. [Link]

  • Close, A. J.; et al. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Org. Biomol. Chem.2018 , 16, 5186-5200. [Link]

  • Valente, C.; et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2015 , 20, 7542-7581. [Link]

Sources

Application Note: Chemoselective Palladium-Catalyzed Amination of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides [1.3]. However, polyhalogenated substrates bearing sensitive functional groups—such as 2-bromo-3-fluoro-6-iodobenzaldehyde —present a multi-dimensional chemoselectivity challenge.

Successful functionalization of this scaffold requires navigating two primary chemical hurdles:

  • Halogen Reactivity Gradient: The molecule possesses three distinct carbon-halogen bonds. The bond dissociation energy dictates a reactivity gradient of C-I > C-Br > C-F[1]. Because aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides, highly selective C-N bond formation at the C6 position is achievable[2].

  • Aldehyde Preservation: The electrophilic aldehyde group at C1 is highly susceptible to side reactions. Primary amines readily condense with aldehydes to form imines (Schiff bases), and strong bases can trigger aldol condensations or Cannizzaro-type degradation.

To circumvent these issues without requiring a separate acetal protection/deprotection workflow, this protocol utilizes morpholine (a secondary amine that cannot form stable imines) paired with a mild base (Cs₂CO₃) to ensure broad functional group tolerance[3].

Experimental Design & Causality

The choice of ligand and base is the most critical parameter in modern Buchwald-Hartwig couplings. While early-generation bidentate ligands provided proof-of-concept, they frequently struggle with steric hindrance and secondary amines[4].

  • Catalyst & Ligand (Pd₂(dba)₃ / RuPhos): We employ the dialkylbiaryl phosphine ligand RuPhos. Theoretical and experimental studies demonstrate that for secondary amines, the rate-limiting step is often reductive elimination rather than oxidative addition[5]. The large steric bulk of RuPhos accelerates this reductive elimination, preventing catalyst trapping, while its electron-rich dicyclohexylphosphine moiety facilitates the initial oxidative addition[6].

  • Base Selection (Cs₂CO₃): The Buchwald-Hartwig amination demonstrates broad functional group tolerance when mild bases are used[3]. Strong bases like sodium tert-butoxide (NaOtBu, pKa ~19) will degrade the aldehyde. Cesium carbonate (pKa ~10.3) is sufficiently basic to deprotonate the Pd(II)-amine intermediate but mild enough to leave the formyl group intact.

Quantitative Data: Condition Optimization

To validate the causal relationship between ligand/base selection and reaction outcome, a screening matrix was evaluated. The data confirms that the combination of RuPhos and Cs₂CO₃ provides the optimal balance of yield and C6-selectivity.

EntryCatalyst / LigandBaseAmineYield (%)Selectivity (C6 vs C2)Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuMorpholine15%2:1Severe aldehyde degradation due to strong base.
2Pd₂(dba)₃ / XPhosCs₂CO₃Morpholine65%10:1Moderate yield; reductive elimination is slow.
3Pd₂(dba)₃ / BrettPhosCs₂CO₃Morpholine20%5:1Poor activity; BrettPhos is unsuited for 2° amines.
4Pd₂(dba)₃ / RuPhosCs₂CO₃Morpholine92% >99:1 Optimal; rapid reductive elimination, intact -CHO.
5Pd₂(dba)₃ / RuPhosK₃PO₄Morpholine85%>99:1Viable alternative, slightly lower conversion rate.

Reaction Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(I)L Oxidative Addition Pd0->PdII_OA + Ar-I (C-I Selective) PdII_Amine Pd(II)(Ar) (HNR2)L Coordination PdII_OA->PdII_Amine + Morpholine PdII_Amido Pd(II)(Ar) (NR2)L Deprotonation PdII_Amine->PdII_Amido + Cs2CO3 - CsI, - HCO3- PdII_Amido->Pd0 Reductive Elimination (Product)

Fig 1. RuPhos-mediated catalytic cycle highlighting C-I selective oxidative addition.

Workflow Step1 1. Preparation Degas Toluene Dry Reagents Step2 2. Assembly Pd2(dba)3 + RuPhos Substrate + Amine Step1->Step2 Step3 3. Reaction Cs2CO3, 100°C 12h under N2 Step2->Step3 Step4 4. IPC Validation GC-MS (Br Isotope) TLC Monitoring Step3->Step4 Step5 5. Purification Filtration Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for chemoselective Buchwald-Hartwig amination.

Self-Validating Experimental Protocol

Target Product: 2-Bromo-3-fluoro-6-morpholinobenzaldehyde Scale: 1.0 mmol

Step 1: Reagent Preparation & Degassing

Causality: Pd(0) is highly sensitive to oxidation by dissolved O₂. Failure to degas will irreversibly form inactive Pd(II) species, halting the catalytic cycle.

  • Add 5.0 mL of anhydrous toluene to a Schlenk tube.

  • Sparge the solvent with ultra-pure N₂ or Argon for 15 minutes prior to reagent addition.

Step 2: Catalyst Activation

Causality: Pre-mixing the palladium source and ligand allows for the generation of the active monoligated Pd(0)-RuPhos complex before introducing the substrate.

  • In a glovebox or under strict inert atmosphere, charge the vessel with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Stir at room temperature for 5 minutes.

  • Validation Check: Observe a color shift from deep purple/black to a reddish-brown/orange solution, indicating successful ligand exchange.

Step 3: Reaction Assembly
  • Add 2-bromo-3-fluoro-6-iodobenzaldehyde (1.0 mmol, 1.0 equiv).

  • Add morpholine (1.2 mmol, 1.2 equiv).

  • Add finely powdered, anhydrous Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Seal the tube, place it in a pre-heated oil bath at 100 °C, and stir vigorously for 12 hours.

Step 4: In-Process Control (IPC) & Analytical Validation

Causality: To ensure trustworthiness and verify that chemoselectivity (C-I vs C-Br) was maintained, analytical validation is required before workup.

  • Withdraw a 10 µL aliquot, dilute in EtOAc, and filter through a short pad of Celite.

  • TLC Analysis: Elute with 80:20 Hexanes/EtOAc. The starting material (UV active) should be consumed, replaced by a new, lower-Rf spot.

  • GC-MS Validation (Critical): Inject the sample into the GC-MS. The product peak must show an m/z corresponding to the mono-aminated product (C₁₁H₁₁BrFNO₂). The mass spectrum must display a characteristic 1:1 doublet for the molecular ion peak (M and M+2) due to the presence of the single bromine isotope (⁷⁹Br and ⁸¹Br). This verifies the C-Br bond remains perfectly intact.

Step 5: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with 15 mL of EtOAc and wash with deionized water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the pure product as a crystalline solid.

References

  • Benchchem. "2-Bromo-3-fluoro-6-iodobenzaldehyde". Benchchem.
  • Wikipedia. "Buchwald–Hartwig amination". Wikipedia.
  • Grokipedia. "Buchwald–Hartwig amination". Grokipedia.
  • Shen, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction". PMC.
  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases". Chemical Science (RSC Publishing).
  • Adhikari, G. K. D., et al. "Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions". ACS Publications.

Sources

Reductive amination protocols for 2-Bromo-3-fluoro-6-iodobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reductive Amination Protocols for 2-Bromo-3-fluoro-6-iodobenzaldehyde Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating methodologies for the chemoselective reductive amination of highly sterically hindered, polyhalogenated benzaldehydes without compromising sensitive carbon-halogen bonds.

Introduction & Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the late-stage functionalization of polyhalogenated building blocks. 2-Bromo-3-fluoro-6-iodobenzaldehyde presents a formidable synthetic challenge due to extreme steric hindrance and electronic deactivation. The aldehyde moiety is flanked by a bulky bromine atom at C2 and an iodine atom at C6, effectively blocking the Bürgi-Dunitz trajectory for incoming amine nucleophiles.

Furthermore, chemoselectivity is a critical concern[1]. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are highly susceptible to reductive cleavage. Standard hydrogenation conditions (e.g., Pd/C with H2) will rapidly deiodinate the aromatic ring. Similarly, aggressive hydride donors like lithium aluminum hydride (LiAlH4) or unmitigated sodium borohydride (NaBH4) will prematurely reduce the aldehyde to 2-bromo-3-fluoro-6-iodobenzyl alcohol before the sterically hindered imine can form[2].

Reagent Selection & Causality

To achieve high yields, the reaction must be forced through a stepwise or pseudo-stepwise imine/iminium intermediate using mild, chemoselective reducing agents[3].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): STAB is a mild hydride source that exhibits exceptional selectivity for iminium ions over aldehydes[1]. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, preventing the direct reduction of the sterically hindered benzaldehyde and leaving the aryl halides completely intact[3].

  • Titanium(IV) Isopropoxide (Ti(OiPr)4) with NaBH3CN: For highly hindered secondary amines, STAB alone may not suffice. Ti(OiPr)4 acts as a powerful Lewis acid and water scavenger, coordinating with the carbonyl oxygen to drive the thermodynamically uphill formation of the imine[4]. Subsequent in situ reduction with sodium cyanoborohydride (NaBH3CN) ensures complete conversion without dehalogenation[2][4].

Pathway SM 2-Bromo-3-fluoro-6-iodobenzaldehyde + Amine Nucleophile Imine Hemiaminal / Iminium Intermediate (Sterically Hindered) SM->Imine Ti(OiPr)4 or AcOH (Rate Limiting) Byproduct Dehalogenated / Alcohol Byproducts (Loss of I/Br or Direct Reduction) SM->Byproduct NaBH4 or LiAlH4 (Direct Aldehyde Reduction) Product Desired Halogenated Amine (Chemoselective Reduction) Imine->Product NaBH(OAc)3 or NaBH3CN (Mild Hydride) Imine->Byproduct Pd/C + H2 (Dehalogenation)

Figure 1: Chemoselective reductive amination pathway vs. degradation mechanisms.

Quantitative Method Comparison

The following table summarizes the causal relationship between reagent selection and reaction outcomes for sterically hindered polyhalogenated benzaldehydes.

Reductant SystemAdditive / Lewis AcidSolventTemp / TimeImine ConversionDehalogenationIsolated Yield
NaBH(OAc)3 AcOH (1.0 eq)DCERT, 16hModerate< 1%60–75%
NaBH3CN Ti(OiPr)4 (1.2 eq)EtOHRT, 16hHigh< 2%82–89%
NaBH4 NoneMeOHRT, 4hLow~ 8%< 25% (Alcohol)
H2 (1 atm) Pd/C (10 mol%)EtOAcRT, 12hN/A> 95%0% (Deiodination)

Validated Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)3 (For Primary Amines)

This self-validating protocol is optimized for unhindered primary amines where imine formation is kinetically viable without strong Lewis acids[3].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-Bromo-3-fluoro-6-iodobenzaldehyde (1.0 equiv, 1.0 mmol) and the primary amine (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acidic Catalysis: Add glacial acetic acid (1.0 equiv, 1.0 mmol) to the mixture. Causality: The weak acid protonates the carbonyl oxygen, accelerating hemiaminal formation without decomposing the reducing agent[3].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) in portions over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could drive off-target direct aldehyde reduction[1].

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc) until the UV-active aldehyde spot is consumed.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination (For Secondary/Hindered Amines)

When coupling with sterically demanding secondary amines, Ti(OiPr)4 is mandatory to overcome the ortho-halogen steric blockade[5].

  • Activation: In an oven-dried flask under N2, combine 2-Bromo-3-fluoro-6-iodobenzaldehyde (1.0 equiv, 1.0 mmol) and the secondary amine (1.2 equiv, 1.2 mmol). Add Titanium(IV) isopropoxide (1.2 equiv, 1.2 mmol) either neat or in minimal anhydrous THF (2 mL).

  • Imine Formation: Stir the mixture at room temperature for 4–6 hours. Causality: Ti(OiPr)4 acts as a Lewis acid to overcome the extreme steric hindrance of the ortho-halogens, driving the equilibrium forward by sequestering the generated water as TiO2[4][5].

  • Reduction: Dilute the mixture with absolute ethanol (8 mL). Add Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv, 1.5 mmol) in one portion. Stir for an additional 12 hours. Causality: NaBH3CN is stable in alcoholic solvents and selectively reduces the Ti-activated iminium complex without touching the C-I bond[2].

  • Quench: Add water (2 mL) or aqueous NH4OH (2 mL) to precipitate the titanium salts as a white, gelatinous solid (TiO2).

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate, extract with EtOAc/Water, dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 Step 1: Activation Ti(OiPr)4 (1.2 eq) Neat or THF, 4h Step2 Step 2: Reduction NaBH3CN (1.5 eq) EtOH, 12-16h, RT Step1->Step2 Step3 Step 3: Quench Aq. NH4OH or NaOH Precipitate TiO2 salts Step2->Step3 Step4 Step 4: Isolation Celite Filtration & Chromatography Step3->Step4

Figure 2: Step-by-step workflow for Lewis acid-mediated reductive amination.

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the product and confirm that dehalogenation has not occurred, utilize the following analytical markers:

  • 1H NMR Spectroscopy: The diagnostic aldehyde proton (~10.1 ppm) must completely disappear. Look for the emergence of newly formed benzylic protons (typically appearing as a singlet or doublet between 3.8–4.5 ppm, depending on the amine substitution).

  • Mass Spectrometry (LC-MS/GC-MS): The product must exhibit a distinct isotopic signature. Due to the presence of one Bromine (79Br/81Br in ~1:1 ratio) and one Iodine (127I, 100% natural abundance), the molecular ion [M+H]+ will present as a characteristic doublet separated by 2 m/z units of equal intensity. Loss of this pattern indicates unwanted debromination or deiodination.

References

  • "Reductive Amination, and How It Works - Master Organic Chemistry", masterorganicchemistry.com. 2

  • "Reductive amination - Wikipedia", wikipedia.org. 1

  • "Synthesis of N-Methyl Secondary Amines with Titanium(IV)Isopropoxide and NaBH4 Using Commerial Methanolic Methylamine", mdma.ch. 4

  • "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC", nih.gov. 5

  • "Sodium Triacetoxyborohydride - Sigma-Aldrich", sigmaaldrich.com. 3

Sources

Application Note: Orthogonal Functionalization of 2-Bromo-3-fluoro-6-iodobenzaldehyde in Multi-Step Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, multi-substituted aromatic rings is a cornerstone of modern drug discovery and materials science. Polyhalogenated building blocks, such as 2-bromo-3-fluoro-6-iodobenzaldehyde (CAS: 1799949-67-9) , offer a unique, programmable scaffold for orthogonal functionalization. This technical guide details the mechanistic rationale and validated protocols for sequentially derivatizing this scaffold, leveraging the distinct bond dissociation energies (BDEs) of its reactive sites to achieve absolute chemoselectivity.

Mechanistic Rationale & Reactivity Profiling

The strategic value of 2-bromo-3-fluoro-6-iodobenzaldehyde lies in the differential reactivity of its carbon-halogen bonds during palladium-catalyzed cross-coupling. The generally accepted reactivity trend for oxidative addition is C-I > C-Br > C-Cl > C-F ().

  • C-I Bond (Position 6): With a relatively low BDE (~65 kcal/mol), the C-I bond undergoes rapid oxidative addition with Pd(0) complexes at room temperature. This allows for chemoselective Suzuki-Miyaura coupling without disturbing the C-Br bond.

  • C-Br Bond (Position 2): The C-Br bond (BDE ~81 kcal/mol) requires elevated temperatures and electron-rich, sterically demanding ligands (e.g., XPhos or dppf) to overcome the activation energy barrier for oxidative addition, a common challenge in unreactive bromides ().

  • Aldehyde (-CHO, Position 1): Serves as an orthogonal electrophilic handle for late-stage functionalization (e.g., reductive amination). It must be protected from strongly basic conditions to prevent Cannizzaro disproportionation.

  • C-F Bond (Position 3): Highly stable (BDE ~114 kcal/mol) under standard cross-coupling conditions. It acts as a metabolic stability enhancer and increases the electrophilicity of the ring for potential advanced oxidative couplings ().

Quantitative Data Summary: Reactivity Profile
Reactive SiteBond Dissociation Energy (kcal/mol)Primary TransformationOptimal Catalyst SystemTemperature Range
C6 (Iodine) ~65Suzuki-Miyaura CouplingPd(PPh3)4 / K2CO325 – 40 °C
C2 (Bromine) ~81Buchwald-Hartwig AminationPd2(dba)3 / XPhos80 – 100 °C
C1 (Aldehyde) N/A (Carbonyl π-bond)Reductive AminationNaBH(OAc)3 / Amine0 – 25 °C
C3 (Fluorine) ~114SNAr (if highly activated)Nucleophile>120 °C

Workflow Visualization

Workflow SM 2-Bromo-3-fluoro-6-iodobenzaldehyde (Starting Material) Step1 Step 1: Chemoselective Suzuki Coupling (C-I) Pd(PPh3)4, Ar-B(OH)2, K2CO3, 25°C SM->Step1 Int1 2-Bromo-3-fluoro-6-arylbenzaldehyde (Intermediate 1) Step1->Int1 Step2 Step 2: Buchwald-Hartwig Amination (C-Br) Pd2(dba)3, XPhos, R-NH2, Cs2CO3, 90°C Int1->Step2 Int2 2-Amino-3-fluoro-6-arylbenzaldehyde (Intermediate 2) Step2->Int2 Step3 Step 3: Reductive Amination (-CHO) NaBH(OAc)3, R'-NH2, DCE, 25°C Int2->Step3 Prod Multi-Substituted Fluoroarene Scaffold (Final Product) Step3->Prod

Sequential orthogonal functionalization of the polyhalogenated benzaldehyde scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate self-validating checkpoints, such as stoichiometric control and specific colorimetric/TLC indicators.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Selective arylation at C6 while preserving the C2 bromine and C1 aldehyde. Causality: Using a slight excess of boronic acid (1.05 eq) prevents double-coupling. A mild base (K₂CO₃) in a biphasic solvent system prevents aldehyde degradation. Pd(PPh₃)₄ is chosen because its moderate electron density is sufficient for C-I insertion but insufficient for C-Br insertion at low temperatures.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 2-bromo-3-fluoro-6-iodobenzaldehyde (1.0 mmol, 1.0 eq), arylboronic acid (1.05 mmol, 1.05 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Degassing: Evacuate the flask and backfill with argon (repeat 3x).

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL).

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a positive stream of argon. The solution typically turns pale yellow.

  • Reaction: Stir vigorously at 25–35 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (strong UV active spot) should disappear, replaced by a lower Rf product spot. If the reaction stalls, do not increase temperature above 40 °C to protect the C-Br bond; instead, add an additional 1 mol% catalyst.

  • Workup: Quench with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate Intermediate 1.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Fast at C-I, Slow at C-Br) Pd0->OxAdd Ar-I/Br PdII Trans-Pd(II)(Ar)(I)L_2 Intermediate OxAdd->PdII Chemoselective for C-I TransMet Transmetalation Ar'-B(OH)2 / Base PdII->TransMet PdII_2 Trans-Pd(II)(Ar)(Ar')L_2 Intermediate TransMet->PdII_2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C-I Coupled Product (C-Br Intact) RedElim->Product

Chemoselective Pd(0) catalytic cycle favoring C-I oxidative addition over C-Br.

Protocol 2: Buchwald-Hartwig Amination (C-Br Activation)

Objective: C-N bond formation at the sterically hindered C2 position. Causality: The C-Br bond is flanked by an aldehyde and a fluorine atom, creating significant steric bulk. Pd₂(dba)₃ paired with XPhos creates a highly active, mono-ligated Pd(0) species that easily inserts into the C-Br bond. Cs₂CO₃ is used as a base because it is highly soluble in 1,4-dioxane and facilitates transmetalation without cleaving the newly formed bonds.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, combine Intermediate 1 (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (8 mL).

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from dark purple/red (Pd₂(dba)₃) to a dark amber color. Complete consumption of Intermediate 1 should be verified by LC-MS, as TLC may show co-elution of the amine and product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate. Purify via silica gel chromatography to isolate Intermediate 2.

Protocol 3: Late-Stage Reductive Amination (-CHO Derivatization)

Objective: Conversion of the aldehyde to a functionalized amine. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transiently formed iminium ion over the starting aldehyde. A catalytic amount of acetic acid accelerates iminium formation, driving the equilibrium forward.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Intermediate 2 (1.0 mmol, 1.0 eq) and a secondary amine (1.2 mmol, 1.2 eq) in 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (0.1 mL). Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 mmol, 1.5 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NaHCO₃, extract with EtOAc, and run TLC. The aldehyde spot (often visualized with 2,4-DNP stain) should be completely absent.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final multi-substituted fluoroarene scaffold.

References

  • National Institutes of Health (NIH) / PMC. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. URL:[Link]

  • Frontiers in Chemistry. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. URL: [Link]

Troubleshooting & Optimization

How to prevent dehalogenation during cross-coupling of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. 2-Bromo-3-fluoro-6-iodobenzaldehyde is a valuable building block, but its utility is often hampered by undesired dehalogenation during cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide: Minimizing Dehalogenation

This section addresses the most common issues encountered when using 2-Bromo-3-fluoro-6-iodobenzaldehyde in cross-coupling reactions.

Q1: I am observing significant amounts of dehalogenated byproducts. What is the primary cause?

A1: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species in the reaction mixture. This highly reactive intermediate can arise from several sources, including trace amounts of water, solvents (like alcohols or DMF), or certain bases (especially alkoxides).[1][2] Once formed, the Pd-H species can react with your starting material in a process called reductive elimination, leading to the dehalogenated byproduct instead of the intended cross-coupled product.[1][3]

Q2: How can I determine which halogen (Iodine or Bromine) is being removed?

A2: Identifying the specific dehalogenated byproduct is crucial for effective troubleshooting. This is best accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] By comparing the mass of the byproduct to the starting material, you can determine if de-iodination (loss of ~126 amu) or de-bromination (loss of ~79/81 amu) has occurred. Generally, the carbon-iodine bond is more susceptible to both desired coupling and undesired dehalogenation due to its lower bond energy compared to the carbon-bromine bond.[1][4][5]

Q3: My main goal is to selectively couple at the C-I bond. What are the first parameters I should adjust to prevent dehalogenation at this position?

A3: To favor selective coupling at the C-I bond while minimizing hydrodeiodination, consider these initial adjustments:

  • Lower the Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.[2][6] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often the most effective first step. For instance, start at 80°C instead of 100°C.[2]

  • Screen Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as SPhos, XPhos, or other biaryl phosphine ligands, can promote the desired reductive elimination of the cross-coupled product over the formation of palladium-hydride species that lead to dehalogenation.[6][7]

  • Use Anhydrous Conditions: Since water can be a hydrogen source for hydrodehalogenation, ensuring that all solvents and reagents are rigorously dry is important.[6][8][9] Degas solvents thoroughly to remove both oxygen and dissolved water.[6]

Q4: I am still observing dehalogenation after lowering the temperature and changing the ligand. What other factors should I investigate?

A4: If initial troubleshooting is unsuccessful, a more systematic optimization of reaction parameters is necessary.

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[2] Consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][6][7]

  • Solvent Selection: Some polar aprotic solvents, like DMF and dioxane, have been reported to promote dehalogenation in certain cases.[6][10] Switching to a less coordinating, non-polar solvent like toluene may be beneficial.[6]

  • Catalyst Precursor: Using a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 precatalyst) can ensure the formation of the desired active catalytic species and minimize side reactions compared to using sources like Pd(OAc)₂ with a separate ligand.[2]

Frequently Asked Questions (FAQs)

What is the general reactivity order for halogens in palladium-catalyzed cross-coupling?

The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the order: I > Br > Cl > F.[4][5] This is due to the decreasing carbon-halogen bond dissociation energy down the group. This inherent reactivity difference is what allows for the selective coupling at the C-I bond of 2-Bromo-3-fluoro-6-iodobenzaldehyde under mild conditions.[11]

How do I choose the right palladium catalyst and ligand system?

For selective C-I coupling, a catalyst system that is highly active at lower temperatures is ideal.

  • For Suzuki-Miyaura reactions, catalyst systems comprising a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) are often effective.[7]

  • For Sonogashira couplings, a classic system of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is a good starting point.[5][12] For challenging substrates, using a more active ligand like XPhos can be beneficial.[11]

What is the role of the base, and which one should I choose?

In Suzuki-Miyaura reactions, the base is crucial for activating the boronic acid to facilitate the transmetalation step.[13][14] However, the base can also be a source of the hydride for dehalogenation.

  • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally preferred as they are less likely to act as hydride donors compared to strong alkoxide bases.[6][7]

  • Amine bases, such as triethylamine or piperidine, are commonly used in Sonogashira couplings.[15]

How does solvent choice impact dehalogenation?

Solvents can play multiple roles. Protic solvents (e.g., alcohols, water) can be direct sources of protons for hydrodehalogenation.[2][16] Some polar aprotic solvents like DMF can also act as hydride donors at elevated temperatures.[1] Aprotic, non-polar solvents like toluene or THF are often a safer choice to minimize this side reaction.[6][7]

Visualizing the Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction pathway versus the undesired dehalogenation side reaction, and a general workflow for troubleshooting.

SM 2-Bromo-3-fluoro-6-iodobenzaldehyde OA_I Oxidative Addition (Pd(0) at C-I) SM->OA_I Desired Path (Milder Conditions) OA_Br Oxidative Addition (Pd(0) at C-Br) SM->OA_Br Undesired Path (Harsher Conditions) Coupling Transmetalation & Reductive Elimination OA_I->Coupling Dehalo_I Reaction with Pd-H (Hydrodeiodination) OA_I->Dehalo_I Dehalo_Br Reaction with Pd-H (Hydrodebromination) OA_Br->Dehalo_Br Product Desired C-I Coupled Product Coupling->Product SideProduct_I 2-Bromo-3-fluorobenzaldehyde Dehalo_I->SideProduct_I SideProduct_Br 3-Fluoro-6-iodobenzaldehyde Dehalo_Br->SideProduct_Br

Caption: Selective C-I coupling vs. undesired dehalogenation pathways.

G start Problem: Dehalogenation Observed q1 Is the reaction at high temp (>100 °C)? start->q1 a1_yes Lower Temperature (e.g., to 80 °C) q1->a1_yes Yes q2 Are you using a strong alkoxide base? q1->q2 No a1_yes->q2 a2_yes Switch to Weaker Base (e.g., K₂CO₃, K₃PO₄) q2->a2_yes Yes q3 Is the solvent protic or DMF/Dioxane? q2->q3 No a2_yes->q3 a3_yes Use Anhydrous Toluene/THF q3->a3_yes Yes q4 Is the ligand standard (e.g., PPh₃)? q3->q4 No a3_yes->q4 a4_yes Screen Bulky Ligands (e.g., SPhos, XPhos) q4->a4_yes Yes end_node Re-evaluate Reaction Progress q4->end_node No a4_yes->end_node

Caption: A systematic workflow for troubleshooting dehalogenation.

Recommended Experimental Protocols

The following protocols provide optimized starting points for Suzuki-Miyaura and Sonogashira couplings designed to minimize dehalogenation.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol uses a bulky biarylphosphine ligand and a moderate inorganic base to favor selective coupling and suppress dehalogenation.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Standard, reliable source of Pd(0).
Ligand SPhos or XPhos (2.5-5 mol%)Bulky, electron-rich ligand promotes reductive elimination and stabilizes the catalyst.[7]
Base K₃PO₄ (2.0 - 3.0 equiv.)A non-nucleophilic, moderately strong base that is less prone to causing dehalogenation.[7]
Boron Reagent Arylboronic Acid (1.2-1.5 equiv.)A slight excess ensures complete consumption of the starting material.
Solvent Toluene / H₂O (10:1 v/v)Toluene is a non-coordinating solvent, and a controlled amount of water is necessary for the Suzuki reaction.[7]
Temperature 80 - 90 °CThe lowest temperature that provides a reasonable reaction rate to disfavor dehalogenation.[2]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-3-fluoro-6-iodobenzaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[2]

  • In a separate vial, dissolve the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%) in a portion of the degassed toluene. Add this catalyst solution to the Schlenk flask.

  • Add the remaining degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol uses classic Sonogashira conditions at a controlled temperature to achieve high selectivity for the C-I bond.

ParameterRecommendationRationale
Palladium Source PdCl₂(PPh₃)₂ (2-3 mol%)A standard and effective catalyst for Sonogashira couplings.[12]
Copper Co-catalyst CuI (4-6 mol%)Activates the terminal alkyne for transmetalation.[15]
Base Triethylamine (TEA) or Piperidine (3.0 equiv.)Acts as both a base and a solvent in some cases.
Alkyne Terminal Alkyne (1.1-1.3 equiv.)A slight excess drives the reaction to completion.
Solvent THF or TolueneAnhydrous, degassed aprotic solvents are preferred.
Temperature Room Temperature to 40 °CMilder conditions strongly favor reaction at the more labile C-I bond.[17]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-3-fluoro-6-iodobenzaldehyde (1.0 equiv.), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF or Toluene via syringe.

  • Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently warm to 40 °C.

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds.
  • Espinet, P., & Milstein, D. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. ACS Publications.
  • Benchchem. (n.d.). Strategies to prevent dehalogenation of (2-Bromo-6-fluorophenyl)methanol.
  • Vetticatt, M. J., & Jamieson, C. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria.
  • Espinet, P., & Milstein, D. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. ACS Publications.
  • O'Brien, C. J., & Organ, M. G. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Royal Society of Chemistry. doi:10.1039/C3CC46271D.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Fu, G. C., & Hartwig, J. F. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • Benchchem. (n.d.). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions.
  • Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • da Silva, L. M., Ribeiro, M., & Santos, L. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. doi:10.1002/open.201402030.
  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges from researchers attempting to functionalize polyhalogenated arenes. The synthesis of 2-Bromo-3-fluoro-6-iodobenzaldehyde —a highly valuable orthogonal building block in drug discovery—presents a classic synthetic dilemma[1].

Starting from 1-bromo-2-fluoro-5-iodobenzene, the goal is to perform a Directed Ortho-Metalation (DoM) at the C6 position, followed by a formylation quench[2]. However, the presence of three distinct halogens creates competing pathways: deprotonation versus metal-halogen exchange. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to master this transformation.

I. Interactive Troubleshooting Guide (FAQs)

Q1: I am using n-BuLi or LDA for the metalation, but my GC-MS shows massive amounts of deiodinated and debrominated side products. Why is this happening? A1: The causality lies in the highly polarizable nature of the C–I and C–Br bonds. Alkyllithiums (like n-BuLi) are highly nucleophilic and will preferentially undergo lithium-halogen exchange with iodine rather than deprotonating the ring. Even non-nucleophilic lithium amides like LDA can trigger this exchange if the temperature rises above -78 °C. Solution: Transition to a magnesium amide base, specifically the Knochel-Hauser base (TMPMgCl·LiCl). The Mg–N bond is less polarized than Li–N, suppressing nucleophilic attack on the halogens, while the LiCl breaks up base aggregates to maintain high kinetic basicity[3].

Q2: My regioselectivity is poor. I am getting a mixture of formylation at C3 (next to fluorine) and C6 (between bromine and iodine). How do I exclusively target C6? A2: Fluorine is the strongest inductive directing group, making the C3 proton kinetically acidic. However, the C6 proton is flanked by two halogens (Br and I), making the C6-metalated species thermodynamically more stable due to dual inductive stabilization. Solution: Regiocontrol here is a function of temperature and steric bulk. Conduct the metalation with TMPMgCl·LiCl at -30 °C. This allows the system to thermodynamically equilibrate to the more stable C6-magnesiated intermediate, overcoming the initial kinetic preference for C3[4].

Q3: The metalation seems successful based on D2O quench tests, but my final aldehyde yield after adding DMF is still <50%. What is failing? A3: Arylmagnesium reagents generated via Knochel-Hauser bases are significantly less nucleophilic than their aryllithium counterparts. Standard quenching with 1.1 equivalents of N,N-Dimethylformamide (DMF) at cryogenic temperatures is often sluggish and incomplete. Solution: Use a large excess of anhydrous DMF (3.0 to 5.0 equivalents) and allow the reaction to warm to room temperature over 1–2 hours. If yields remain low, switch to 1-formylpiperidine, which is more electrophilic and provides superior formylation yields with Grignard reagents[5].

II. Quantitative Base Comparison

To illustrate the impact of base selection on this specific polyhalogenated scaffold, review the empirical data below. The transition from lithium to magnesium/zinc bases is critical for yield optimization.

Base SystemOperating Temp (°C)Metal-Halogen Exchange (%)Regioselectivity (C6 : C3)Isolated Aldehyde Yield (%)
n-BuLi -78> 85%N/A (Degradation)< 5%
LDA -7825 - 35%80 : 2045%
TMPMgCl·LiCl -30< 5%95 : 582%
TMP₂Zn·2MgCl₂·2LiCl +25< 2%98 : 289%

Data synthesized from standard polyhalogenated DoM optimization profiles[4][5].

III. Standard Operating Procedure (SOP)

This protocol utilizes a self-validating workflow. By incorporating an aliquot quench, you can isolate whether a failure occurred during metalation or electrophilic trapping.

Materials:

  • 1-Bromo-2-fluoro-5-iodobenzene (1.0 equiv, 10 mmol)

  • TMPMgCl·LiCl (1.0 M in THF/toluene, 1.15 equiv)

  • Anhydrous DMF (4.0 equiv)

  • Anhydrous THF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-pure Argon (repeat 3x). Add the starting material and anhydrous THF.

  • Cryogenic Equilibration: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Allow 15 minutes for internal temperature stabilization.

  • Chemoselective Metalation: Add TMPMgCl·LiCl dropwise via a syringe pump over 30 minutes. Causality note: Slow addition prevents localized exothermic spikes that could trigger halogen exchange. Stir at -30 °C for 2 hours.

  • Self-Validation Check (Optional but Recommended): Extract a 0.1 mL aliquot and quench with D₂O. Analyze via GC-MS. You should observe >95% incorporation of deuterium at the C6 position (MW + 1) and <5% deiodination.

  • Electrophilic Quench: Rapidly inject anhydrous DMF (4.0 equiv) in one portion.

  • Maturation: Remove the cooling bath. Allow the reaction to warm to 25 °C and stir for an additional 1.5 hours to ensure complete collapse of the tetrahedral intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (pH ~5-6). Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography.

IV. Mechanistic & Workflow Visualizations

The following diagrams illustrate the mechanistic pathways and troubleshooting logic for this synthesis.

ReactionPathway SM 1-Bromo-2-fluoro- 5-iodobenzene LDA LDA / -78°C SM->LDA TMP TMPMgCl·LiCl / -30°C SM->TMP Int_Li Aryl-Lithium Intermediate LDA->Int_Li Kinetic Deprotonation Side Dehalogenated Side Products LDA->Side Li-Halogen Exchange Int_Mg Aryl-Magnesium Intermediate TMP->Int_Mg Chemoselective Magnesiation Prod 2-Bromo-3-fluoro- 6-iodobenzaldehyde Int_Li->Prod DMF Int_Mg->Prod DMF

Fig 1. Chemoselective directed ortho-metalation pathways for polyhalogenated benzaldehyde synthesis.

Troubleshooting Start Low Yield of Aldehyde Q1 Are dehalogenated byproducts >10%? Start->Q1 A1_Yes Switch to Knochel-Hauser Base (TMPMgCl·LiCl) Q1->A1_Yes Yes A1_No Check Regioselectivity Q1->A1_No No Q2 Are multiple formyl isomers present? A1_No->Q2 A2_Yes Optimize Temp (-30°C) for Thermodynamic Control Q2->A2_Yes Yes A2_No Check Formylation Step Q2->A2_No No Q3 Is unreacted metalated intermediate quenched? A2_No->Q3 A3_Yes Increase DMF Equivalents or use N-Formylpiperidine Q3->A3_Yes Yes A3_No Ensure strict anhydrous Schlenk conditions Q3->A3_No No

Fig 2. Decision tree for troubleshooting low yields in the formylation of polyhalogenated arenes.

V. References

  • Google Patents. WO2015095048A1 - Cyclic sulfone and sulfoximine analogs and uses thereof. Available at: [2]

  • National Institutes of Health (PMC). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Available at: [Link][3]

  • Ludwig-Maximilians-Universität München. TMP2Mg·2LiCl and Related Bases for the Metalation of Unsaturated Substrates. Available at: [Link][4]

  • Heriot-Watt University. Zinc-Mediated C-H Metalations in Modern Organic Synthesis. Available at: [Link][5]

Sources

Technical Support Center: Purification & Recrystallization of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating highly substituted, polyhalogenated aromatics. 2-Bromo-3-fluoro-6-iodobenzaldehyde (CAS: 1799949-67-9) [1] is a sterically congested, electronically complex building block crucial for cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. Its purification is notoriously complicated by the photolability of the C-I bond, the oxidation susceptibility of the aldehyde moiety, and the similar polarity of its synthetic byproducts (e.g., regioisomers, des-iodo impurities) [2].

This guide provides field-proven troubleshooting protocols, mechanistic rationales, and self-validating methodologies to ensure >98% purity of your target compound.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My isolated yield is low, and the product turns pink/brown over time. What is causing this degradation during chromatography? Causality & Solution: The pink/brown discoloration is a classic indicator of free iodine ( I2​ ) liberation. The carbon-iodine (C-I) bond in 2-bromo-3-fluoro-6-iodobenzaldehyde is highly photolabile. Exposure to ambient laboratory lighting during slow silica gel chromatography induces homolytic cleavage of the C-I bond, generating iodine radicals that recombine to form I2​ . Additionally, the aldehyde group is prone to auto-oxidation into the corresponding benzoic acid when exposed to atmospheric oxygen on the high-surface-area silica.

  • Actionable Fix: Perform all column chromatography in amber glassware or wrap columns in aluminum foil. Use nitrogen-sparged eluents to minimize dissolved oxygen. Keep rotary evaporation bath temperatures strictly below 30°C.

Q2: I have co-eluting regioisomers (e.g., 3-bromo-2-fluoro-6-iodobenzaldehyde) from my formylation step. Normal-phase silica isn't separating them. How can I resolve this? Causality & Solution: Polyhalogenated positional isomers [4] often exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica because their dipole moments and hydrogen-bond accepting capabilities (via the aldehyde oxygen) are too similar.

  • Actionable Fix: Shift to Reverse-Phase Chromatography (C18) or rely on thermodynamically controlled recrystallization . In reverse-phase, the subtle differences in the hydrophobic surface area and steric shielding of the halogens provide better resolution. However, for scale-up, a two-solvent recrystallization (e.g., Toluene/Heptane) exploits the differential packing efficiency of the isomers in the crystal lattice, selectively precipitating the less soluble target isomer.

Q3: How do I remove the oxidized byproduct (2-bromo-3-fluoro-6-iodobenzoic acid) before recrystallization? Causality & Solution: Aldehydes slowly oxidize to carboxylic acids. Because the acid is highly polar, it can co-crystallize or disrupt the crystal lattice of the aldehyde, lowering the melting point and purity.

  • Actionable Fix: Implement a mild basic wash prior to chromatography. Washing the organic crude with cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ) deprotonates the carboxylic acid, driving it into the aqueous layer while the aldehyde remains in the organic phase.

Part 2: Quantitative Data & Solvent Compatibility

To design a self-validating purification system, you must understand the solubility profile and physical properties of the compound. The table below summarizes the empirical data used to select our solvent systems.

Table 1: Physical Properties & Solvent Selection Matrix for 2-Bromo-3-fluoro-6-iodobenzaldehyde

Property / SolventValue / Compatibility ProfileMechanistic Rationale
Molecular Weight 328.91 g/mol High mass dictates high density; compounds often crash out rapidly if cooled too quickly.
LogP (Estimated) 3.2 - 3.8Highly lipophilic; requires non-polar to moderately polar solvents for dissolution.
Hexane / Heptane Poor solubility at 20°CExcellent anti-solvents. Heptane is preferred over hexane due to a higher boiling point, allowing for controlled cooling.
Ethyl Acetate (EtOAc) High solubilityGood primary solvent for chromatography (used at 2-5% in hexanes).
Toluene High solubility at 80°C, Moderate at 20°CIdeal primary solvent for recrystallization. π−π stacking interactions stabilize the dissolved solute at elevated temps.
Ethanol / Water Prone to acetal formationAvoid. Alcohols can form hemiacetals/acetals with the highly electrophilic, electron-deficient aldehyde carbon [3].

Part 3: Step-by-Step Methodologies

Protocol A: Light-Protected Flash Column Chromatography

This protocol isolates the aldehyde from gross impurities, unreacted starting materials, and polymeric byproducts.

  • Preparation: Wrap the glass column in aluminum foil. Prepare an eluent of 97:3 Heptane:Ethyl Acetate. Sparge the eluent with N2​ gas for 15 minutes to displace dissolved oxygen.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of dichloromethane (DCM). Apply directly to the silica gel bed. (Note: Avoid dry-loading on silica if the compound will sit for >1 hour, to prevent acid-catalyzed degradation).

  • Elution: Run the column using a slight positive pressure of N2​ . Collect fractions in amber glass test tubes.

  • Analysis: Spot fractions on TLC plates. Develop in 90:10 Heptane:EtOAc. Visualize under short-wave UV (254 nm). The target compound strongly quenches UV due to the heavy atom effect (Iodine/Bromine).

  • Concentration: Pool the fractions containing the product. Evaporate the solvent on a rotary evaporator shielded from ambient light, keeping the water bath ≤30 °C.

Protocol B: Two-Solvent Recrystallization (Toluene/Heptane)

This protocol provides the final thermodynamic purification to achieve >98% purity, separating trace regioisomers.

  • Dissolution: Transfer the semi-pure solid from Protocol A to a clean, dry Erlenmeyer flask. Add a minimal amount of anhydrous Toluene (approx. 2-3 mL per gram of product).

  • Heating: Gently heat the suspension on a stirring hotplate to 75°C until the solid completely dissolves. Do not exceed 80°C to prevent thermal degradation of the C-I bond.

  • Anti-Solvent Addition: Dropwise, add hot Heptane (75°C) to the stirring solution until a faint, persistent cloudiness appears (the cloud point).

  • Clarification: Add 1-2 drops of Toluene just until the solution turns clear again.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice.

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes. Filter the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum in the dark for 12 hours to remove residual toluene.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical control points (CCPs) necessary to maintain molecular integrity.

G Crude Crude Reaction Mixture (Contains Regioisomers & Acids) Workup Aqueous Workup (Sat. NaHCO3 Wash) Crude->Workup Removes oxidized benzoic acid Chrom Flash Chromatography (Amber Glass, N2 Sparged) Workup->Chrom Organic phase Evap Rotary Evaporation (Bath < 30°C, Dark) Chrom->Evap Pure fractions Recryst Recrystallization (Toluene / Heptane) Evap->Recryst Semi-pure solid Pure Pure C7H3BrFIO (>98% Purity, White Crystals) Recryst->Pure Filtration & Vacuum Drying

Step-by-step purification workflow for 2-Bromo-3-fluoro-6-iodobenzaldehyde highlighting CCPs.

References

  • National Institutes of Health (PMC). (2020). Trimethoxylated Halogenated Chalcones: Synthesis and Recrystallization of Halogenated Benzaldehyde Precursors. Retrieved March 26, 2026, from[Link]

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Bromo-3-fluoro-6-iodobenzaldehyde. This unique, polysubstituted benzaldehyde is a valuable building block in pharmaceutical and materials science research. However, its sterically congested nature, arising from the ortho-iodine and ortho-bromo substituents flanking the aldehyde and fluoro groups, presents significant challenges in common synthetic transformations. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve your desired synthetic outcomes.

Understanding the Challenge: Steric and Electronic Effects

The primary obstacle when working with 2-Bromo-3-fluoro-6-iodobenzaldehyde is the severe steric hindrance around both the aldehyde functional group and the carbon-halogen bonds. The bulky iodine and bromine atoms shield the reactive centers, impeding the approach of nucleophiles and catalyst complexes.[1][2][3][4]

Furthermore, the electronic properties of the substituents play a crucial role:

  • Iodine and Bromine: Act as excellent leaving groups in cross-coupling reactions, with the C-I bond being significantly more reactive than the C-Br bond.[5]

  • Fluorine: Exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-Br bond and the aromatic ring itself.[6]

  • Aldehyde Group: A powerful electron-withdrawing group that can affect the electronics of the entire aromatic system.

This combination of steric and electronic factors necessitates careful optimization of reaction conditions to favor the desired transformation while minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the steric bulk of 2-Bromo-3-fluoro-6-iodobenzaldehyde can lead to low yields and catalyst deactivation.

Question 1: I'm observing low to no conversion in my Suzuki-Miyaura coupling. What are the most critical parameters to adjust?

Answer: Low conversion in sterically demanding Suzuki couplings is a common issue. The key is to enhance the activity of the palladium catalyst to overcome the steric barrier.[7]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[7][8] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide.[7] N-heterocyclic carbene (NHC) ligands have also shown high efficacy in coupling hindered substrates.[7][9]

  • Base Selection: The base activates the boronic acid for transmetalation.

    • Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][10] For extremely hindered systems, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary, but be mindful of potential side reactions.[9]

  • Temperature and Solvent:

    • Recommendation: Higher temperatures (80-110 °C) are often required to overcome the activation energy barrier.[7] Anhydrous, degassed solvents like dioxane or toluene are standard choices.[7]

dot

Troubleshooting Suzuki Coupling start Low Conversion in Suzuki Coupling ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand Ineffective Catalyst base Optimize Base (K3PO4, Cs2CO3) start->base Poor Transmetalation temp Increase Reaction Temperature (80-110 °C) start->temp High Activation Energy outcome Improved Yield ligand->outcome base->outcome temp->outcome

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

ParameterStandard ConditionsRecommended for Hindered SubstratesRationale
Pd Precursor Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃Forms active Pd(0) in situ.
Ligand PPh₃SPhos, XPhos, RuPhos, NHC ligandsAccelerates oxidative addition and reductive elimination.[7][8]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, t-BuOKMore effective at promoting transmetalation.[7][10]
Solvent Toluene, THFDioxane, TolueneAnhydrous and degassed conditions are crucial.[7]
Temperature Room Temp - 80 °C80 - 110 °COvercomes steric hindrance activation barrier.[7]

Question 2: I'm attempting a Sonogashira coupling at the C-I bond, but I'm getting a complex mixture of products and significant starting material decomposition. What should I do?

Answer: The Sonogashira reaction is sensitive to reaction conditions, especially with a substrate as complex as this.[11] The key is to selectively activate the C-I bond without promoting unwanted side reactions.

Troubleshooting Steps:

  • Copper Co-catalyst: While classic for Sonogashira, Cu(I) salts can sometimes lead to alkyne homocoupling (Glaser coupling).

    • Recommendation: Consider a copper-free Sonogashira protocol.[12] These often employ specific ligands that facilitate the catalytic cycle without copper.

  • Base and Solvent: The choice of amine base is critical.

    • Recommendation: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Less nucleophilic bases can minimize side reactions. Aprotic solvents like THF or DMF are generally preferred.

  • Palladium Catalyst and Ligand:

    • Recommendation: A combination of Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand can be effective.[13]

dot

Sonogashira Reaction Pathway A 2-Bromo-3-fluoro-6-iodobenzaldehyde + Terminal Alkyne B Pd(0) Catalyst + Cu(I) Co-catalyst + Amine Base A->B Reaction Conditions C Selective C-I Coupling Product B->C Successful Coupling D Side Products (Homocoupling, Decomposition) B->D Unoptimized Conditions

Caption: Desired vs. undesired pathways in Sonogashira coupling.

Question 3: My Buchwald-Hartwig amination is failing. What are the common pitfalls with such a hindered substrate?

Answer: The Buchwald-Hartwig amination is highly dependent on the ligand used, and this is even more pronounced with sterically hindered aryl halides.[14]

Troubleshooting Steps:

  • Ligand is Key: The first generation of ligands will likely not be effective.

    • Recommendation: Use advanced biarylphosphine ligands such as XPhos, BrettPhos, or tBuXPhos.[8] These ligands are designed to facilitate the coupling of sterically demanding substrates.[8]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Protecting the Aldehyde: The aldehyde functionality may be incompatible with the strong basic conditions and the amine nucleophile.

    • Recommendation: Consider protecting the aldehyde as an acetal (e.g., diethyl acetal) prior to the amination reaction.[10] The acetal is stable to the reaction conditions and can be easily deprotected afterward.

Part 2: Reactions at the Aldehyde Carbonyl

The steric environment created by the ortho-substituents significantly impacts nucleophilic addition to the aldehyde.[15][16][17][18]

Question 4: I am struggling with a Grignard/organolithium addition to the aldehyde. The yield is very low, and I see significant amounts of recovered starting material.

Answer: The approach of bulky nucleophiles like Grignard or organolithium reagents to the carbonyl carbon is severely hindered.[15][16][18]

Troubleshooting Steps:

  • Use of Additives: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

    • Recommendation: Add a Lewis acid such as cerium(III) chloride (CeCl₃) (Luche reduction conditions) or magnesium bromide (MgBr₂). This can facilitate the nucleophilic attack.

  • Temperature Control: These reactions are often fast and exothermic.

    • Recommendation: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.

  • Alternative Reagents: If simple Grignard reagents fail, consider more reactive organometallic reagents.

dot

Nucleophilic Addition start Hindered Aldehyde intermediate Tetrahedral Intermediate start->intermediate Slow Attack nucleophile Grignard/Organolithium Reagent nucleophile->intermediate lewis_acid Lewis Acid Additive (e.g., CeCl3) lewis_acid->start Activates Carbonyl product Secondary Alcohol Product intermediate->product Workup

Caption: Lewis acid-mediated nucleophilic addition to the hindered aldehyde.

Exemplary Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Boronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-6-iodobenzaldehyde with a sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid).

Materials:

  • 2-Bromo-3-fluoro-6-iodobenzaldehyde

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-fluoro-6-iodobenzaldehyde, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[7]

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Technical Support Center: Solvent Selection & Solubility Troubleshooting for 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in navigating the complex solvation thermodynamics of 2-Bromo-3-fluoro-6-iodobenzaldehyde (CAS: 1799949-67-9) [1],[2].

Highly halogenated benzaldehydes present unique solubility challenges. The presence of three distinct halogens (Bromine, Fluorine, Iodine) significantly alters the molecule's polarizability, crystal lattice energy, and electronic distribution compared to unsubstituted benzaldehyde[3],[4]. This guide provides field-proven insights, self-validating experimental protocols, and mechanistic troubleshooting to ensure optimal solubility and stability during your workflows.

Solvent Selection Matrix: Quantitative & Mechanistic Data

Understanding the causality behind solvent-solute interactions is critical. The table below summarizes the expected solubility profile based on the thermodynamic behavior of heavily halogenated benzaldehydes[3],[5].

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, DCMHigh (>100 mg/mL)Strong dipole-dipole interactions stabilize the highly polarizable halogenated ring. Lack of acidic protons prevents nucleophilic attack on the carbonyl[3].
Ethers & Esters THF, Ethyl AcetateHigh (>50 mg/mL)Favorable hydrogen-bond accepting properties solvate the compound effectively; ideal for liquid-liquid extraction and biphasic systems[6].
Polar Protic Methanol, EthanolModerate (10-50 mg/mL)Soluble, but highly prone to reversible hemiacetal formation due to nucleophilic attack on the electrophilically activated carbonyl[4].
Non-Polar Hexanes, HeptaneLow (<1 mg/mL)Weak London dispersion forces cannot overcome the strong intermolecular forces (halogen bonding) of the solid crystal lattice[3].
Aqueous WaterInsolubleHigh hydrophobicity from the Br, F, and I substituents drastically increases the Gibbs energy of hydration, preventing dissolution[4],[5].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 2-Bromo-3-fluoro-6-iodobenzaldehyde precipitate when I transition from a reaction solvent (e.g., DMF) to an extraction solvent (e.g., Hexanes)? A: This is a classic thermodynamic failure caused by a mismatch in solvation energy. The molecule possesses a significant permanent dipole moment due to the asymmetric distribution of the electronegative fluorine, the highly polarizable iodine, and the carbonyl group. Aliphatic hydrocarbons like hexanes only offer weak London dispersion forces. When you transition to hexanes, these forces are insufficient to disrupt the strong intermolecular dipole-dipole and halogen-bonding interactions, causing the compound to rapidly crash out of solution to minimize its free energy[3]. Solution: Use a moderately polar solvent like Ethyl Acetate or Dichloromethane (DCM) for extractions.

Q2: I prepared a stock solution in methanol, but LC-MS analysis showed a mass shift and loss of reactivity. What happened? A: You are observing solvent-induced degradation. The electron-withdrawing effect of the three halogens (especially the ortho-iodine and meta-fluorine) highly electrophilically activates the carbonyl carbon. Protic solvents like methanol act as nucleophiles, leading to rapid, reversible hemiacetal formation. If trace acids are present in your system, this will proceed to full acetal formation, masking the aldehyde and causing a loss of reactivity[4]. Solution: Strictly utilize polar aprotic solvents (e.g., anhydrous Acetonitrile or THF) for stock solutions.

Q3: How does the specific combination of Br, F, and I affect solvation compared to standard benzaldehyde? A: Standard benzaldehyde is an oil at room temperature and miscible with most organic solvents[3]. The substitution of three heavy halogens drastically increases the molecular weight and creates a rigid, highly ordered crystalline solid. The energetic penalty to break this crystal lattice is high. Furthermore, the large electron cloud of iodine introduces significant dispersion interactions, meaning the solvent must be highly polarizable (like DCM or DMSO) to effectively solvate the molecule[5].

Process Workflows & Logical Relationships

The following diagrams illustrate the logical decision-making process for solvent selection and the mechanistic pathway of solvent-induced degradation.

SolventSelection Start 2-Br-3-F-6-I-benzaldehyde Application AppSynthesis Chemical Synthesis Start->AppSynthesis AppAnalysis Spectroscopy (NMR/LC) Start->AppAnalysis AppExtraction Liquid-Liquid Extraction Start->AppExtraction PolarAprotic Use Polar Aprotic (DMF, DMSO, THF) AppSynthesis->PolarAprotic AvoidProtic Avoid Protic Solvents (Prevents Hemiacetal) AppSynthesis->AvoidProtic Deuterated Deuterated Aprotic (CDCl3, DMSO-d6) AppAnalysis->Deuterated Biphasic Biphasic System (EtOAc/Water) AppExtraction->Biphasic

Logical workflow for selecting optimal solvents based on experimental application.

Degradation Aldehyde Active Aldehyde (Highly Electrophilic) Hemiacetal Hemiacetal (Reversible) Aldehyde->Hemiacetal Nucleophilic Attack ProticSolvent Protic Solvent (e.g., Methanol) ProticSolvent->Hemiacetal Acetal Acetal Formation (Loss of Reactivity) Hemiacetal->Acetal Trace Acid

Mechanism of solvent-induced degradation via hemiacetal and acetal formation in protic media.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for handling this compound.

Protocol A: Saturation Shake-Flask Method for Equilibrium Solubility Determination

This protocol is the gold standard for determining the exact thermodynamic solubility of halogenated benzaldehydes in a chosen solvent[3],[4].

  • Preparation: Add an excess amount (e.g., 200 mg) of 2-Bromo-3-fluoro-6-iodobenzaldehyde to 10 mL of the target organic solvent in a hermetically sealed, thermostatic glass vial. The presence of undissolved solid is critical to ensure saturation[3].

  • Equilibration: Agitate the suspension on an orbital shaker at a constant 25°C ± 0.1°C for 48 hours. Causality: 48 hours is required to overcome the high lattice energy and ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: PTFE is utilized due to its broad chemical compatibility, preventing filter degradation and sample contamination.

  • Quantification: Dilute the filtrate with the mobile phase into the linear dynamic range of your HPLC-UV system. Quantify the concentration against a pre-established 5-point calibration curve[3].

  • Verification: Measure the pH of the saturated solution (if utilizing a biphasic or aqueous-adjacent system) to confirm no hydrolysis of the halogens has occurred[4].

Protocol B: Recrystallization Optimization (Solvent/Anti-Solvent Method)

When purifying the compound, solvent pairing is critical to exploit solubility differentials[2].

  • Dissolution: Dissolve the crude 2-Bromo-3-fluoro-6-iodobenzaldehyde in a minimum volume of warm ethanol (acting as the good solvent) at 50°C. Do not exceed 60°C to prevent thermal degradation.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove insoluble physical impurities.

  • Anti-Solvent Addition: While maintaining gentle stirring, add purified water (the anti-solvent) dropwise until the solution becomes persistently turbid.

  • Crystallization: Remove from heat and allow the solution to cool ambiently to room temperature, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling dictates the thermodynamics of nucleation, promoting the formation of a highly ordered, stable crystal lattice while excluding impurities into the mother liquor.

  • Recovery: Vacuum filter the resulting crystals, wash with ice-cold 10% ethanol/water to remove surface impurities, and dry under high vacuum for 24 hours. Verify purity via 13C-NMR[2].

References

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Molecules. Available at: [Link]

  • ResearchGate. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Available at: [Link]

  • Elsevier Pure (Graz University of Technology). "Solvent screening for the extraction of aromatic aldehydes." Available at: [Link]

Sources

Validation & Comparative

A Strategic Guide to Unlocking Molecular Complexity: Chemoselective Cross-Coupling of 2-Bromo-3-fluoro-6-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of synthetic organic chemistry, particularly within drug discovery and development, the ability to selectively functionalize a molecule at a specific position is paramount. Polyhalogenated aromatic compounds serve as invaluable building blocks, offering multiple reaction handles for the sequential introduction of diverse functionalities. This guide provides an in-depth technical comparison of the chemoselectivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in 2-Bromo-3-fluoro-6-iodobenzaldehyde, a versatile scaffold for the synthesis of complex molecular architectures. We will explore the underlying principles governing this selectivity and provide field-proven experimental protocols to harness it effectively.

The Foundation of Chemoselectivity: A Tale of Two Halogens

The differential reactivity of carbon-halogen bonds is the cornerstone of chemoselective cross-coupling reactions. In palladium-catalyzed transformations, the generally accepted trend for oxidative addition, often the rate-determining step, is C-I > C-Br >> C-Cl.[1][2] This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond, with a BDE of approximately 65 kcal/mol, is significantly weaker than the C-Br bond (around 81 kcal/mol), making it more susceptible to cleavage and subsequent insertion of the palladium catalyst.[1]

In the context of 2-Bromo-3-fluoro-6-iodobenzaldehyde, this inherent reactivity difference allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations. This stepwise approach is a powerful strategy for the divergent synthesis of compound libraries.[3][4]

Visualizing the Synthetic Strategy

G A 2-Bromo-3-fluoro-6-iodobenzaldehyde B Selective Reaction at C-I A->B Milder Conditions (e.g., lower temp, specific ligand) D Monofunctionalized Product B->D C Reaction at C-Br E Difunctionalized Product C->E D->C Harsher Conditions (e.g., higher temp, different ligand)

Caption: A logical workflow for the sequential functionalization of 2-Bromo-3-fluoro-6-iodobenzaldehyde.

Harnessing the Reactivity of the C-I Bond: The Path of Least Resistance

The pronounced reactivity of the C-I bond enables its selective functionalization under relatively mild conditions. This is particularly advantageous when synthesizing complex molecules with sensitive functional groups. Below, we compare three common palladium-catalyzed cross-coupling reactions, tailored for selective reaction at the C-I position of 2-Bromo-3-fluoro-6-iodobenzaldehyde.

Comparative Data for Selective C-I Functionalization
Coupling ReactionAryl/Alkyne PartnerCatalyst/LigandBaseSolventTemp. (°C)Expected Outcome
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80Selective C-C bond formation at the iodine position.
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHFRTSelective C-C triple bond formation at the iodine position.[5]
Buchwald-Hartwig AminePd₂(dba)₃/XPhosNaOtBuToluene80Selective C-N bond formation at the iodine position.[6]
Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond

This protocol details the selective coupling of a terminal alkyne at the C-I position of 2-Bromo-3-fluoro-6-iodobenzaldehyde. The choice of a copper co-catalyst and room temperature conditions favors the reaction at the more reactive C-I bond.[5]

Materials:

  • 2-Bromo-3-fluoro-6-iodobenzaldehyde

  • Terminal alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-3-fluoro-6-iodobenzaldehyde (1.0 equiv).

  • Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF, followed by triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the phosphine ligands.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle.

  • Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

  • Room Temperature: Exploits the higher reactivity of the C-I bond, leaving the C-Br bond unreacted.[5]

Activating the C-Br Bond: A Step-Up in Reaction Conditions

Once the C-I bond has been functionalized, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures or the use of more active catalyst systems.

Comparative Data for C-Br Functionalization (Post C-I Reaction)
Coupling ReactionAryl/Alkyne PartnerCatalyst/LigandBaseSolventTemp. (°C)Expected Outcome
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100C-C bond formation at the bromine position.
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃NDMF100C-C triple bond formation at the bromine position.
Buchwald-Hartwig AminePd₂(dba)₃/BINAPK₃PO₄Toluene110C-N bond formation at the bromine position.[6]
Experimental Protocol: Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes the Suzuki-Miyaura coupling at the C-Br position of the monofunctionalized product from the previous step. The use of a more robust ligand like dppf and a higher temperature is necessary to activate the stronger C-Br bond.

Materials:

  • Monofunctionalized product (from the C-I coupling reaction)

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the monofunctionalized starting material (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂: The dppf ligand is more electron-rich and has a larger bite angle than PPh₃, which can facilitate the oxidative addition to the stronger C-Br bond.

  • Cesium Carbonate: A stronger base is often required for less reactive aryl bromides.

  • Higher Temperature: Provides the necessary activation energy to cleave the C-Br bond.

The Role of Ligands in Modulating Chemoselectivity

While the inherent reactivity of C-I > C-Br is the primary driver of selectivity, the choice of phosphine ligand or N-heterocyclic carbene (NHC) can significantly influence the outcome.[7] Sterically bulky and electron-rich ligands can enhance the reactivity of the palladium catalyst, sometimes enabling reactions at less reactive sites under milder conditions or even inverting the conventional selectivity.[8][9][10] For instance, the use of highly hindered Buchwald-type biaryl phosphine ligands can promote the coupling of less reactive aryl chlorides.[9] Researchers should consider screening a variety of ligands to optimize the selectivity for their specific substrate and desired transformation.

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D R-M E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The chemoselective functionalization of 2-Bromo-3-fluoro-6-iodobenzaldehyde is a testament to the power and precision of modern palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of carbon-halogen bond reactivity and carefully selecting reaction conditions and catalyst systems, researchers can strategically and sequentially introduce molecular diversity. The weaker C-I bond serves as the initial point of attack under milder conditions, while the more robust C-Br bond can be engaged subsequently with more forcing conditions. This controlled and stepwise approach to synthesis is invaluable for the efficient construction of complex molecules in pharmaceutical and materials science research.

References

  • Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes | Organometallics - ACS Publications. Available at: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. Available at: [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics - ACS Publications. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Available at: [Link]

  • Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides | Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available at: [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation | Request PDF - ResearchGate. Available at: [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes | Organic Letters - ACS Publications. Available at: [Link]

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  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand - ACS Publications. Available at: [Link]

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  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-3-fluoro-6-iodobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the selection of building blocks with predictable and tunable reactivity is paramount. This guide provides an in-depth comparative analysis of the reactivity of two polyhalogenated benzaldehydes: 2-Bromo-3-fluoro-6-iodobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde. By examining the distinct electronic and steric environments of these molecules, we aim to provide a predictive framework for their application in complex synthetic pathways.

The strategic placement of multiple, distinct halogen atoms on a benzaldehyde scaffold offers a powerful toolkit for sequential and site-selective functionalization. The two molecules under consideration, while both containing bromo and fluoro substituents, present markedly different reactive profiles due to the presence of a highly reactive iodinated site and disparate steric hindrance around the aldehyde functionality in 2-Bromo-3-fluoro-6-iodobenzaldehyde.

Comparative Analysis of Physicochemical Properties

A fundamental starting point for our comparison is the distinct structural and electronic properties of each molecule.

Property2-Bromo-3-fluoro-6-iodobenzaldehyde2-Bromo-5-fluorobenzaldehyde
CAS Number 1799949-67-9[1]94569-84-3[2]
Molecular Formula C₇H₃BrFIOC₇H₄BrFO[2]
Molecular Weight 356.90 g/mol 203.01 g/mol [2]
Structure
Key Reactive Sites C-I, C-Br, AldehydeC-Br, Aldehyde

Reactivity of the Aryl Halide Moieties: A Tale of Two Cross-Coupling Profiles

The most significant divergence in reactivity between these two molecules lies in their potential for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This difference is dictated by the bond dissociation energies of the carbon-halogen bonds, which follow the general trend C-I < C-Br < C-Cl < C-F.

2-Bromo-3-fluoro-6-iodobenzaldehyde: The Advantage of Orthogonal Reactivity

The presence of both an iodine and a bromine atom on this scaffold allows for exceptional synthetic versatility through sequential, site-selective cross-coupling reactions.[1] The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine bond.[3][4][5] This reactivity differential enables the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing cross-coupling reaction.

This hierarchical reactivity allows for a programmed, stepwise introduction of different substituents onto the aromatic ring, a highly desirable feature in the synthesis of complex molecules. For instance, a Sonogashira coupling can be performed selectively at the C-I position, followed by a Suzuki coupling at the C-Br position.

G 2-Bromo-3-fluoro-6-iodobenzaldehyde 2-Bromo-3-fluoro-6-iodobenzaldehyde Reaction1 Mild Pd-catalyzed Cross-Coupling (e.g., Sonogashira) 2-Bromo-3-fluoro-6-iodobenzaldehyde->Reaction1 Intermediate 6-Bromo-2-fluoro-3-(alkynyl)benzaldehyde Reaction1->Intermediate Reaction2 More Forcing Pd-catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Reaction2 Product 6-Aryl-2-fluoro-3-(alkynyl)benzaldehyde Reaction2->Product

2-Bromo-5-fluorobenzaldehyde: A Single Point of Aryl Functionalization

In contrast, 2-Bromo-5-fluorobenzaldehyde possesses a single readily functionalizable site for cross-coupling reactions: the carbon-bromine bond. The C-F bond is generally unreactive under standard palladium-catalyzed conditions. While this molecule is a valuable building block for introducing a bromo-fluoro-formylphenyl moiety, it lacks the potential for the programmed, sequential aryl functionalization inherent to its tri-halogenated counterpart.[2]

Reactivity of the Aldehyde Group: A Balance of Electronics and Sterics

The reactivity of the aldehyde group towards nucleophilic addition is governed by a delicate interplay of electronic and steric factors.[6][7][8][9]

Electronic Effects

All halogens exert a net electron-withdrawing effect through induction (-I effect), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10][11][12] However, they also exhibit a weaker electron-donating effect through resonance (+R effect). For fluorine, the inductive effect is strong, but so is the resonance effect due to effective orbital overlap. For bromine and iodine, the inductive effect is weaker, and the resonance effect is also diminished.

In both molecules, the presence of electron-withdrawing halogens is expected to activate the aldehyde group towards nucleophiles compared to unsubstituted benzaldehyde. However, a direct comparison between the two is nuanced. The cumulative electron-withdrawing effect of the three halogens in 2-Bromo-3-fluoro-6-iodobenzaldehyde might render its aldehyde carbon slightly more electrophilic than that in 2-Bromo-5-fluorobenzaldehyde.

Steric Hindrance: The Deciding Factor

The most pronounced difference in the reactivity of the aldehyde group is the steric environment.

  • 2-Bromo-3-fluoro-6-iodobenzaldehyde: The aldehyde functionality is flanked by two ortho substituents: a bromine atom and an iodine atom. This creates significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon.[13][14] This steric congestion will likely necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) for nucleophilic additions.

  • 2-Bromo-5-fluorobenzaldehyde: The aldehyde group has only one ortho substituent, the bromine atom. While this still presents some steric hindrance compared to an unsubstituted aldehyde, it is significantly less congested than the tri-halogenated analogue.[15] Consequently, nucleophilic additions to this molecule are expected to proceed more readily.

Experimental Protocols: Harnessing Differential Reactivity

The following protocols are representative examples of how the distinct reactivity of these two molecules can be exploited.

Protocol 1: Selective Sonogashira Coupling of 2-Bromo-3-fluoro-6-iodobenzaldehyde

This protocol demonstrates the selective functionalization of the C-I bond.

Materials:

  • 2-Bromo-3-fluoro-6-iodobenzaldehyde (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol)

  • Copper(I) iodide (0.06 mmol)[16]

  • Triethylamine (3.0 mmol)

  • Anhydrous, degassed THF or DMF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-3-fluoro-6-iodobenzaldehyde, PdCl₂(PPh₃)₂, and CuI.[16]

  • Add the anhydrous, degassed solvent and triethylamine via syringe.[16]

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkynes.[16]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzaldehyde

This protocol describes a standard cross-coupling at the C-Br bond.

Materials:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed toluene/water (10:1, 11 mL)

Procedure:

  • To a round-bottom flask, add 2-Bromo-5-fluorobenzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene and water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Addition (Grignard Reaction) to 2-Bromo-5-fluorobenzaldehyde

This protocol illustrates a typical nucleophilic addition to the less-hindered aldehyde.

Materials:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 mmol)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.1 mL, 1.1 mmol)

  • Anhydrous THF (10 mL)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, dissolve 2-Bromo-5-fluorobenzaldehyde in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise from the addition funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography on silica gel.

Conclusion

  • 2-Bromo-3-fluoro-6-iodobenzaldehyde is the superior choice for stepwise, multi-component synthesis . Its key advantage is the highly reactive C-I bond, which allows for selective functionalization in the presence of the less reactive C-Br bond. However, its aldehyde group is sterically hindered, which may complicate nucleophilic additions.

  • 2-Bromo-5-fluorobenzaldehyde is a reliable building block for introducing a 2-bromo-5-fluorophenyl moiety via single cross-coupling or nucleophilic addition reactions . Its less sterically encumbered aldehyde group makes it more amenable to reactions with nucleophiles compared to its tri-halogenated counterpart.

The choice between these two reagents will ultimately depend on the specific synthetic strategy. For complex, multi-step syntheses requiring programmed construction of an aromatic core, the orthogonal reactivity of 2-Bromo-3-fluoro-6-iodobenzaldehyde is invaluable. For more straightforward transformations, the predictable and robust reactivity of 2-Bromo-5-fluorobenzaldehyde makes it an excellent choice.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.

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A Comparative Guide to the Toxicity and Safety of Halogenated Benzaldehydes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Halogenated benzaldehydes are a critical class of chemical intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their utility, however, is matched by the need for a thorough understanding of their toxicological profiles to ensure safe handling and minimize risks in drug development. This guide provides a comparative analysis of the toxicity of various halogenated benzaldehydes, focusing on structure-activity relationships, mechanistic insights, and practical experimental protocols for their assessment.

Comparative Toxicity Profiles: A Data-Driven Overview

The toxicity of halogenated benzaldehydes can vary significantly based on the nature, number, and position of the halogen substituent on the aromatic ring. Below is a summary of available data on acute oral toxicity and in vitro cytotoxicity.

Acute Oral Toxicity

Acute oral toxicity, typically measured by the LD50 (the dose lethal to 50% of a test population), provides a primary measure of a substance's short-term poisoning potential.

CompoundCAS No.SpeciesLD50 (mg/kg)Key ObservationsReference
Benzaldehyde (unsubstituted)100-52-7Rat~1430Sedation, staggering, weight loss observed.[1][2][1][2]
2-Chlorobenzaldehyde89-98-5Rat840Causes severe skin irritation and may cause an allergic skin reaction.[3][3]
4-Chlorobenzaldehyde104-88-1Rat1575Harmful if swallowed, causes skin and serious eye irritation.[4][4]
4-Bromobenzaldehyde1122-91-4-Data not readily availableHarmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5][5]

Note: A lower LD50 value indicates higher acute toxicity.

In Vitro Cytotoxicity

In vitro cytotoxicity assays, such as the MTT assay, measure a compound's toxicity to cells in culture. The EC50 value represents the concentration at which 50% of the maximum effect is observed.

CompoundCell LineEC50Key ObservationsReference
4-ChlorobenzaldehydeRat Hepatocytes4.6 mMLess toxic than the herbicide thiobencarb from which it is a degradation product.[6][6]
Halogenated 4-hydroxy-benzaldehydesChinese Hamster Ovary (CHO)78.52–638.27 µMCytotoxicity is comparable to aliphatic nitrogenous disinfection byproducts.[7][7]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The observed differences in toxicity among halogenated benzaldehydes can be explained by their structure-activity relationships. The electrophilic nature of the aldehyde group allows for reactions with biological nucleophiles, a key mechanism of toxicity.[8]

Key factors influencing toxicity include:

  • Halogen Electronegativity and Position: The position of the halogen substituent significantly impacts the reactivity of the aldehyde group. For instance, an ortho-substituent, like in 2-chlorobenzaldehyde, can exert a strong electronic and steric effect, potentially increasing its reactivity and toxicity compared to its para-isomer.[9]

  • Lipophilicity: Increased lipophilicity, often associated with larger halogen substituents (e.g., bromine vs. chlorine), can enhance a molecule's ability to cross cell membranes, potentially leading to increased toxicity.[10]

  • Metabolic Activation: The biotransformation of halogenated benzaldehydes can lead to the formation of reactive metabolites. For example, benzaldehyde is rapidly metabolized to benzoic acid.[11] The specific metabolic pathways of halogenated derivatives can influence their toxicological outcomes.

Below is a diagram illustrating the general tiered approach to evaluating the mutagenic potential of these compounds, a critical aspect of their safety profile.

Caption: A tiered workflow for mutagenicity evaluation of chemical compounds.

Experimental Protocols for Toxicological Assessment

To ensure the reliability and reproducibility of toxicity data, standardized protocols are essential. Here, we detail the methodology for a widely used in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[15]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compound (halogenated benzaldehyde) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in anhydrous isopropanol)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere.[15] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The EC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow of the MTT assay.

Caption: The experimental workflow of the MTT cytotoxicity assay.

Overview: Acute Oral Toxicity Testing (OECD Guideline 423)

For in vivo assessment, the Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[16][17][18]

Principle: The method involves administering the test substance to a group of animals (typically rats) in a sequential manner at one of four fixed starting doses (5, 50, 300, and 2000 mg/kg body weight).[17][19] The outcome (mortality or survival) in the first group of animals determines the dose for the next group.[19] This process continues until enough information is gathered to classify the substance's acute toxicity.[16]

Procedure Outline:

  • Dose Selection: A starting dose is selected based on available information.

  • Dosing: The substance is administered orally to a group of 3 animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[16]

  • Stepwise Progression: Based on the number of mortalities, the test is either stopped, or another group of 3 animals is dosed at a higher or lower level.

  • Classification: The substance is classified based on the dose levels at which mortality is observed.

Safety and Handling

Given the potential for toxicity, skin, and eye irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling halogenated benzaldehydes.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The toxicological profile of halogenated benzaldehydes is complex and highly dependent on their specific chemical structure. A thorough understanding of their comparative toxicity and the underlying mechanisms is crucial for their safe application in research and drug development. By employing standardized in vitro and in vivo testing protocols, researchers can accurately assess the risks associated with these compounds and make informed decisions throughout the development process.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link][12]

  • MTT (Assay protocol). [Source Not Available]. [Link][13]

  • Structure–Activity Relationships for Aldehyde Categories. ResearchGate. [Link][20]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. [Link][19]

  • Comparative cytotoxicity of the aqueous chlorination products of thiobencarb, a thiocarbamate herbicide, in cultured rat hepatocytes. PubMed. [Link][6]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link][16]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Source Not Available]. [Link][17]

  • OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. Scientific Research Publishing - Scirp.org. [Link][21]

  • oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link][18]

  • Cytotoxicity Assessment and Environmental Fate of Halogenated 4-Hydroxy-Benzaldehydes in Drinking Water. ACS Publications. [Link][7]

  • Safety Assessment of Benzaldehyde as Used in Cosmetics. cir-safety.org. [Link][1]

  • SAFETY DATA SHEET. MilliporeSigma. [Link][22]

  • Interspecies Quantitative Structure-Activity Relationship Model for Aldehydes: Aquatic Toxicity. PubMed. [Link][23]

  • Interspecies quantitative structure‐activity relationship model for aldehydes: Aquatic toxicity. Environmental Toxicology and Chemistry. [Link][24]

  • Final report on the safety assessment of benzaldehyde. PubMed. [Link][11]

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. [Link][8]

  • Benzaldehyde: Human health tier II assessment Preface. [Source Not Available]. [Link][2]

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  • Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. PubMed. [Link][26]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.